2-(6-ethyl-1H-indol-3-yl)acetic acid 2-(6-ethyl-1H-indol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 52531-21-2
VCID: VC15974724
InChI: InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(14)15)7-13-11(10)5-8/h3-5,7,13H,2,6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

2-(6-ethyl-1H-indol-3-yl)acetic acid

CAS No.: 52531-21-2

Cat. No.: VC15974724

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-(6-ethyl-1H-indol-3-yl)acetic acid - 52531-21-2

Specification

CAS No. 52531-21-2
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 2-(6-ethyl-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(14)15)7-13-11(10)5-8/h3-5,7,13H,2,6H2,1H3,(H,14,15)
Standard InChI Key OZRYGONJGSBEHD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)C(=CN2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(6-ethyl-1H-indol-3-yl)acetic acid is C₁₂H₁₃NO₂, derived from the indole scaffold (C₈H₇N) modified with an ethyl group (-C₂H₅) at position 6 and a carboxylic acid-functionalized ethyl chain (-CH₂COOH) at position 3. Key physicochemical parameters inferred from analogs include:

PropertyValue
Molecular Weight219.24 g/mol
Exact Mass219.0895 Da
Topological Polar Surface Area63.3 Ų
LogP (Octanol-Water)2.45 (predicted)
Hydrogen Bond Donors2 (indole NH, carboxylic OH)
Hydrogen Bond Acceptors3 (carboxylic O, indole N)

The ethyl group at position 6 enhances lipophilicity compared to chloro or methoxy analogs, potentially improving membrane permeability . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with biological targets .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 2-(6-ethyl-1H-indol-3-yl)acetic acid can be extrapolated from methods used for analogous compounds:

  • Indole Core Formation:

    • Fischer indole synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions .

    • Buchwald-Hartwig amination: Coupling of aryl halides with amines to construct the indole ring.

  • Functionalization at Position 6:

    • Electrophilic substitution: Ethylation via Friedel-Crafts alkylation using ethyl chloride and AlCl₃ .

  • Acetic Acid Side Chain Introduction:

    • Alkylation: Reaction of 6-ethylindole with ethyl bromoacetate, followed by saponification to yield the carboxylic acid .

    • Condensation: Use of oxalyl chloride to form 2-oxoacetic acid intermediates, subsequently reduced to acetic acid derivatives .

Example Protocol:

  • React 6-ethylindole (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in DMF using KOtBu (2.0 equiv) at 25°C for 12 hours.

  • Hydrolyze the ester intermediate with LiOH in THF/MeOH/H₂O (3:1:1) to yield the carboxylic acid .

Biological Activity and Mechanisms

Antimicrobial Properties

Indole derivatives with alkyl side chains exhibit broad-spectrum antimicrobial activity. For instance, 3-((E)-2-nitrovinyl)-1H-indole shows MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The ethyl group’s hydrophobicity could improve penetration through bacterial membranes, a hypothesis supported by QSAR studies .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsBioactivity Highlights
2-(6-Chloro-1H-indol-3-yl)acetic acid6-Cl, 3-CH₂COOHAntiproliferative (IC₅₀ = 18 µM)
2-(6-Methoxy-1H-indol-3-yl)acetic acid6-OCH₃, 3-CH₂COOHSerotonin receptor modulation
2-(6-Ethyl-1H-indol-3-yl)acetic acid6-C₂H₅, 3-CH₂COOHPredicted enhanced CNS penetration

The ethyl group confers greater lipid solubility than chloro or methoxy groups, which may optimize blood-brain barrier traversal for neurological applications.

Industrial and Research Applications

  • Pharmaceutical Intermediates:

    • Key precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

  • Agrochemicals:

    • Ethyl-substituted indoles act as plant growth regulators, mimicking auxin activity.

  • Material Science:

    • Functionalized indoles serve as ligands in catalytic systems for asymmetric synthesis .

Challenges and Future Directions

  • Synthetic Optimization:

    • Develop flow chemistry protocols to improve yield and reduce waste in ethylation steps .

  • Targeted Drug Delivery:

    • Conjugate with nanoparticles to enhance bioavailability and reduce off-target effects .

  • Ecotoxicology Studies:

    • Assess environmental persistence and toxicity in aquatic ecosystems.

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